4-bromo-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide
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Overview
Description
4-bromo-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom, a hydroxy group, and a methylsulfanyl group attached to a butyl chain, which is further connected to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide typically involves multiple steps. One common method includes the following steps:
Hydroxylation: The addition of a hydroxy group to the butyl chain.
Methylsulfanylation: The attachment of a methylsulfanyl group to the butyl chain.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions. These methods often utilize automated systems to ensure precision and efficiency in the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated products.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
4-bromo-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide involves its interaction with specific molecular targets. The hydroxy and methylsulfanyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-methylphenyl)benzamide
- 4-bromo-N-(tert-butyl)benzamide
- 4-bromo-N-(2-hydroxybenzoyl)benzamide
Uniqueness
4-bromo-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide is unique due to the presence of both hydroxy and methylsulfanyl groups on the butyl chain, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-bromo-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c1-17-7-6-11(15)8-14-12(16)9-2-4-10(13)5-3-9/h2-5,11,15H,6-8H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAIPSPPODKQEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)C1=CC=C(C=C1)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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